molecular formula C5H9N3S B1439374 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine CAS No. 847155-17-3

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

Cat. No. B1439374
M. Wt: 143.21 g/mol
InChI Key: NMSMMEJJXLUOFU-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is also known as "[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride" .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are diverse. For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .

Scientific Research Applications

  • Organic Chemistry

    • Application : The compound 2-Mercapto-5-methyl-1,3,4-thiadiazole has been functionalized, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles .
    • Method : The experimental conditions were optimized for each class of compounds by altering the base used and the reagents’ proportions .
    • Results : The target halogenide reagents and bis-thiadiazole ligands were obtained either as single products or as mixtures easily separable by chromatography .
  • Dye Chemistry

    • Application : N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and used as acid dyes .
    • Method : The derivatives were synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .
    • Results : The dyeing performance on nylon fabric has been assessed .
  • Pesticide Development

    • Application : The compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide .
    • Method & Results : Specific methods and results are not provided in the source .
  • Antifungal Research

    • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their antifungal activities .
    • Method : The in vitro antifungal activities of the target compounds were evaluated using the poison plate technique .
    • Results : Specific results are not provided in the source .
  • Cancer Research

    • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines .
    • Method : The MTT assay was carried out to determine the cytotoxic effects of the compounds .
    • Results : Specific results are not provided in the source .
  • Antibacterial Research

    • Application : Certain 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
    • Method & Results : Specific methods and results are not provided in the source .
  • Analgesic and Anti-inflammatory Research

    • Application : Certain thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
    • Method & Results : Specific methods and results are not provided in the source .
  • Cancer Research

    • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines .
    • Method : The derivatives were also tested on human normal cell line and they exhibited selectivity for cancer cells .
    • Results : Specific results are not provided in the source .
  • Dye Chemistry

    • Application : N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and used as acid dyes .
    • Method : The derivatives were synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .
    • Results : The dyeing performance on nylon fabric has been assessed .
  • Antioxidant, Analgesic, Anti-inflammatory Research

    • Application : Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • Method & Results : Specific methods and results are not provided in the source .
  • Antibacterial Research

    • Application : Compound D-2 showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
    • Method & Results : Specific methods and results are not provided in the source .
  • Cancer Research

    • Application : Certain 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines .
    • Method : The derivatives were also tested on human normal cell line and they exhibited selectivity for cancer cells .
    • Results : Specific results are not provided in the source .

Future Directions

Future research could focus on the potential applications of “2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine” and its derivatives in various fields, such as medicine and industry . Further studies could also explore the potential of this compound as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSMMEJJXLUOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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